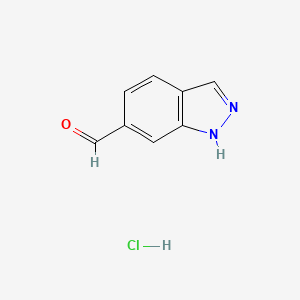

1H-Indazole-6-carbaldehyde;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

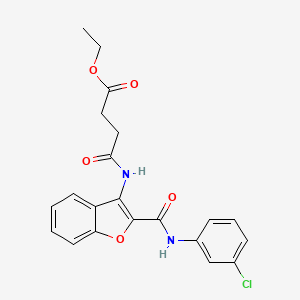

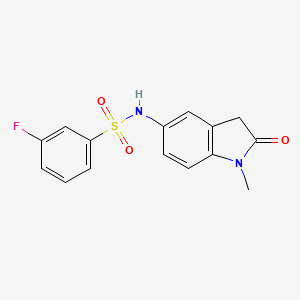

1H-Indazole-6-carboxaldehyde, also known as 6-Formyl-1H-indazole, is a chemical compound with the empirical formula C8H6N2O . It has a molecular weight of 146.15 .

Synthesis Analysis

The synthesis of 1H-Indazole-6-carboxaldehyde involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 1H-Indazole-6-carboxaldehyde consists of a benzene ring fused with a pyrazole ring. The carbaldehyde functional group is attached to the sixth carbon atom of the indazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazole-6-carboxaldehyde include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

1H-Indazole-6-carboxaldehyde is a white to yellow to brown powder . It has a melting point of 180°C to 185°C .Scientific Research Applications

Structural and Spectroscopic Analysis

1H-Indazole derivatives have been studied for their intermolecular interactions using X-ray, FT-IR, FT-Raman spectroscopy, and DFT calculations. For instance, 1H-indazole-3-carbaldehyde demonstrates significant hydrogen bonding and π-π interactions, contributing to its crystal packing. These interactions have been meticulously analyzed to understand their implications for molecular stability and reactivity (Morzyk-Ociepa et al., 2021).

Synthesis Methodologies

The synthesis of 1H-indazole derivatives is crucial for their application in various domains. A brief synthesis approach of 1H-indazole-3-carbaldehyde presents a low-cost, simple operation suitable for industrial production (Gong Ping, 2012). Additionally, copper-catalyzed one-pot synthesis methods have been developed for 2H-indazoles, showcasing broad substrate scope and functional group tolerance, emphasizing the versatility of indazole derivatives in synthetic chemistry (Rajesh Kumar et al., 2011).

Fluorescent Dyes and Probes

1H-Indazole derivatives have been utilized in the creation of fluorescent dyes and probes due to their bright fluorescence and potential for sensing applications. For example, the synthesis of pyrazolylpyrene chromophores containing a 1H-indazole moiety has led to compounds with significant fluorescence and potential sensing capabilities for acidic environments (Wrona-Piotrowicz et al., 2022). This demonstrates the potential of 1H-indazole derivatives in developing new materials for optical applications.

Safety And Hazards

Future Directions

properties

IUPAC Name |

1H-indazole-6-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOPUVJWGXYFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indazole-6-carbaldehyde hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)

![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)

![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)

![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)

![4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B2609070.png)

![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2609072.png)

![N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2609081.png)

![3-[(N-Ethylanilino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2609082.png)